molecular formula C5H2BrCl2NO2S B1521230 5-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1146290-19-8

5-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No. B1521230
M. Wt: 290.95 g/mol
InChI Key: ZRVOONOBKHYCNV-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (0.23 g, 1.1 mmol) in acetonitrile (3.0 mL) at −15° C. was added a solution of sodium nitrite (0.091 g, 1.3 mmol) in water (1.20 mL), followed by the addition of concentrate hydrochloric acid (1.8 mL, 21.3 mmol) and the reaction mixture was stirred for 5 minutes. A 30 wt % solution of sulfur dioxide in acetic acid 3.0 mL, 1.3 mmol) was prepared and introduced into the reaction mixture, followed by the addition of a solution of copper(II) chloride 0.091 g, 0.68 mmol) in water (1.2 mL). The stirring was continued for an additional 3 hours at −5° C. The pH of the mixture was adjusted to 8 by the addition of a solution of potassium hydrogenphosphate and 2M aqueous sodium hydroxide and partitioned with ethyl acetate (50 mL). The organic layer was separated and washed with water (10 mL) and brine (10 mL), dried over sodium sulfate, filtered and concentrated to give 5-bromo-2-chloropyridine-3-sulfonyl chloride (0.20 g, 63%).
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0.091 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.091 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
potassium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.N([O-])=O.[Na+].[ClH:14].[S:15](=[O:17])=[O:16].C(O)(=O)C.P([O-])([O-])(O)=O.[K+].[K+].[OH-].[Na+]>C(#N)C.O.[Cu](Cl)Cl>[Br:8][C:6]1[CH:7]=[C:2]([S:15]([Cl:14])(=[O:17])=[O:16])[C:3]([Cl:9])=[N:4][CH:5]=1 |f:1.2,6.7.8,9.10|

Inputs

Step One
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.091 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Cl
Name
Quantity
0.091 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
potassium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced into the reaction mixture
WAIT
Type
WAIT
Details
The stirring was continued for an additional 3 hours at −5° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.